

# Conceptual Framework of the Chronic Liver Disease Questionnaire: A Technical Guide

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## Compound of Interest

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The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely utilized, patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQL) in individuals with chronic liver disease. Developed to be brief, easy to administer, and comprehensive, the **CLDQ** captures the multifaceted impact of liver disease from the patient's perspective. This technical guide provides an in-depth overview of the conceptual framework, validation methodologies, and scoring of the **CLDQ** and its various adaptations.

## Core Conceptual Framework

The fundamental concept behind the **CLDQ** is that chronic liver disease impacts a patient's life across several distinct, yet interconnected, domains. The original questionnaire, developed by Younossi et al. in 1999, consists of 29 items that probe into the frequency of specific health-related problems experienced by patients.<sup>[1][2][3]</sup> These items are categorized into six core domains, which together provide a holistic view of the patient's well-being.

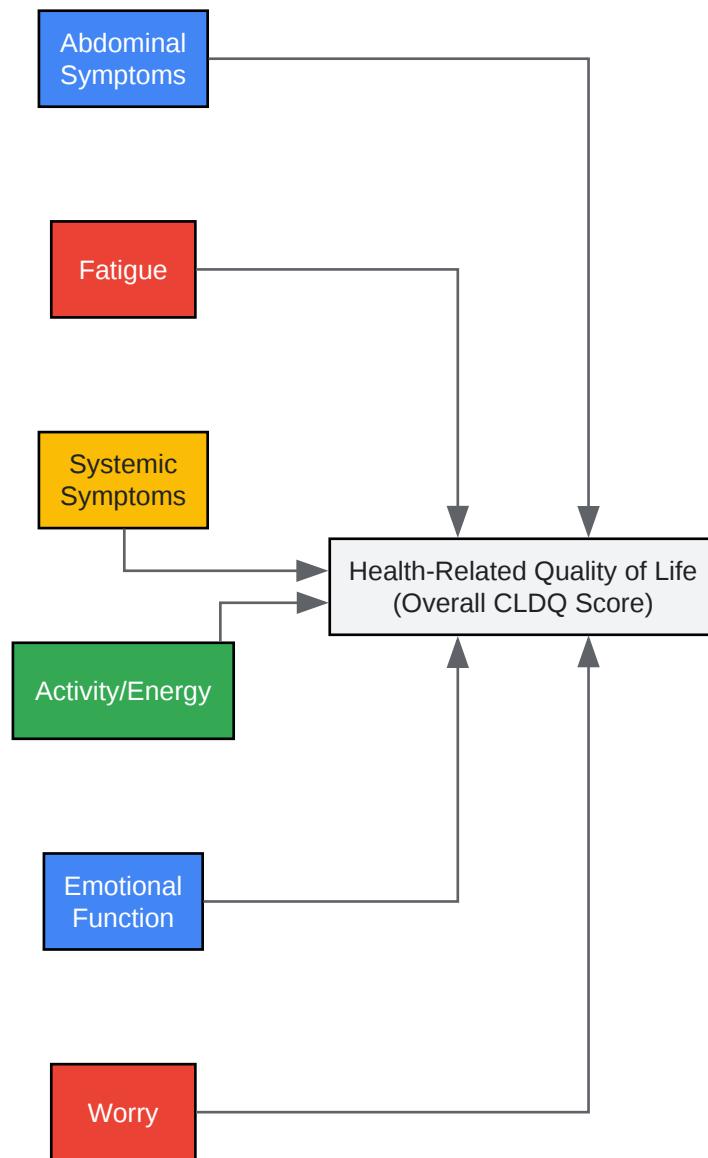
The development of the **CLDQ** involved a rigorous process of item generation, reduction, and factor analysis to establish these core domains.<sup>[4]</sup> The questionnaire is designed for self-administration and typically takes about 10 minutes to complete.<sup>[2]</sup>

## The Six Core Domains of the CLDQ

The 29 items of the **CLDQ** are distributed across the following six domains:

- **Abdominal Symptoms:** This domain assesses the frequency of symptoms such as abdominal pain and bloating.
- **Fatigue:** This domain evaluates the level of tiredness and lack of energy.
- **Systemic Symptoms:** This domain covers a range of general physical symptoms, including itching, muscle cramps, and dizziness.
- **Activity/Energy:** This domain focuses on the impact of liver disease on the patient's ability to perform daily activities and their overall energy levels.
- **Emotional Function:** This domain explores the psychological impact, including feelings of depression, anxiety, and irritability.
- **Worry:** This domain specifically addresses concerns related to having liver disease, such as worry about complications and the future.

The conceptual relationship between these domains and the overall health-related quality of life is visualized in the following diagram.



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Core domains of the Chronic Liver Disease Questionnaire.

## Scoring and Interpretation

Each of the 29 items in the **CLDQ** is scored on a 7-point Likert scale, ranging from 1 ("all of the time") to 7 ("none of the time").<sup>[1][3]</sup> Higher scores consistently indicate a better health-related quality of life.

The scoring algorithm is as follows:

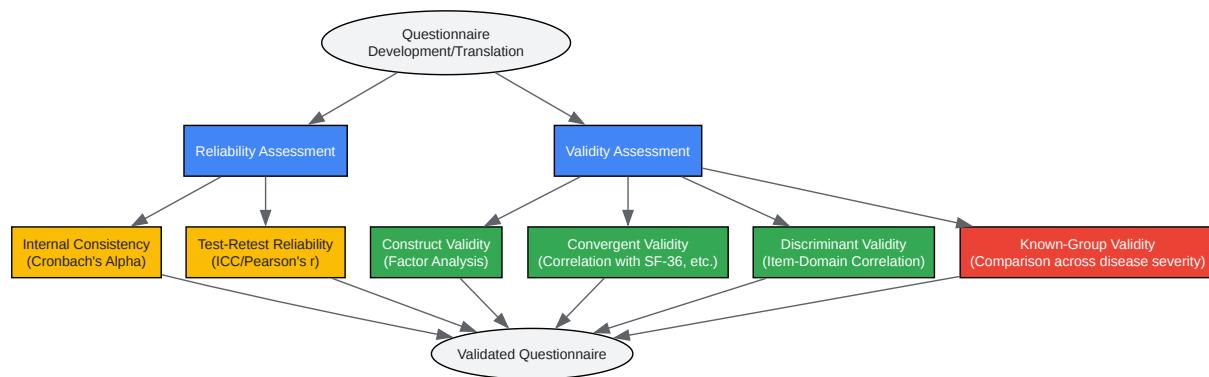
- Domain Score Calculation: The scores for all items within a specific domain are summed up and then divided by the number of items in that domain.[5]
- Overall **CLDQ** Score: The overall score is the mean of the scores from the six domains.[2]

This scoring system provides both a granular view of the specific areas in which a patient is most affected and a single, comprehensive score for overall HRQL.

## Experimental Protocols for Validation

The **CLDQ** and its derivatives have undergone extensive validation to ensure their reliability and accuracy as a measurement tool. The validation process typically involves a standardized pipeline of psychometric assessments.

A generalized workflow for the validation of the **CLDQ** is depicted below.



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A typical workflow for the validation of the **CLDQ**.

## Detailed Methodologies

### 1. Internal Consistency Reliability:

- Objective: To assess the degree to which items within a specific domain measure the same underlying construct.
- Method: Calculation of Cronbach's alpha coefficient for each domain. A value of >0.70 is generally considered acceptable.[2]

## 2. Test-Retest Reliability:

- Objective: To evaluate the stability of the questionnaire over time in patients with stable disease.
- Method: The questionnaire is administered to the same group of patients on two separate occasions (typically 2-4 weeks apart). The correlation between the scores from the two administrations is then calculated using the Intraclass Correlation Coefficient (ICC) or Pearson's correlation coefficient.

## 3. Construct Validity:

- Objective: To determine if the questionnaire's structure aligns with the theoretical framework.
- Method: Exploratory Factor Analysis (EFA) is commonly used to identify the underlying factor structure of the questionnaire items.[1] This statistical technique groups highly correlated items together, and these groups are then interpreted as the domains of the questionnaire.

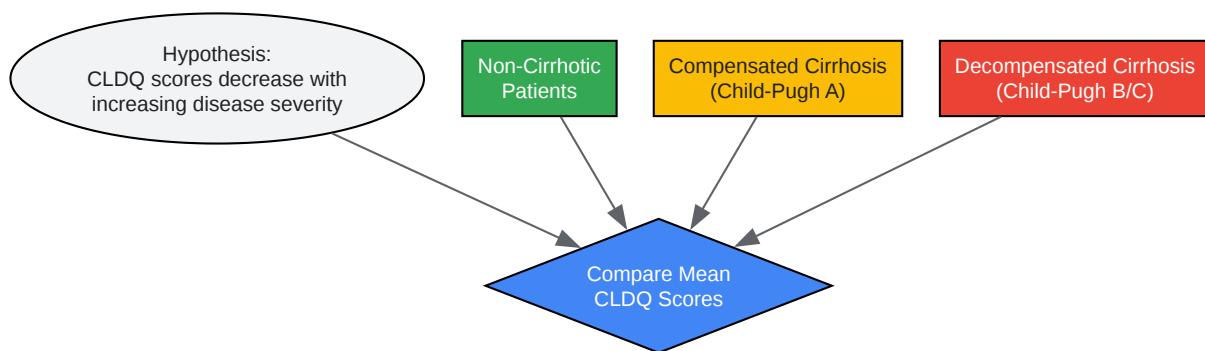
## 4. Convergent and Divergent Validity:

- Objective: To assess the degree to which the **CLDQ** correlates with other similar (convergent) and dissimilar (divergent) measures of health.
- Method: The scores from the **CLDQ** and its domains are correlated with scores from a generic health-related quality of life questionnaire, most commonly the Short Form-36 (SF-36).[3][5] Strong correlations are expected between conceptually similar domains (e.g., **CLDQ** 'Fatigue' and SF-36 'Vitality'), while weaker correlations are expected between dissimilar domains.

## 5. Known-Group Validity:

- Objective: To test the questionnaire's ability to distinguish between groups of patients with different known clinical statuses.
- Method: **CLDQ** scores are compared across patient groups with varying degrees of liver disease severity (e.g., non-cirrhotic, compensated cirrhosis, decompensated cirrhosis as defined by Child-Pugh score or MELD score).[4][6] It is hypothesized that patients with more severe disease will have lower (worse) **CLDQ** scores. Statistical tests such as ANOVA or the Jonckheere-Terpstra test for trend are used for these comparisons.[2][3]

The logical relationship for assessing known-group validity is illustrated below.



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Logical framework for known-group validity assessment.

## Quantitative Data from Validation Studies

The following tables summarize key quantitative data from various validation studies of the **CLDQ** and its adaptations.

Table 1: Internal Consistency (Cronbach's Alpha) of **CLDQ** Domains

Study / CLDQ Version	Abdominal Symptoms	Fatigue	Systemic Symptoms	Activity/ Energy	Emotional Function	Worry	Overall
Original CLDQ	0.78	0.88	0.79	0.85	0.93	0.89	0.91
C LDQ-NASH[7]	0.80	0.94	0.85	0.91	0.93	0.92	-
C LDQ-HCV[4]	-	0.94	0.84	0.91	0.92	0.89	-
Serbian CLDQ[1]	0.80	0.88	0.76	0.49	0.90	0.88	0.93
Thai CLDQ[3]	>0.93	>0.93	>0.93	>0.93	>0.93	>0.93	0.96
Romania CLDQ-RO[6][8]	>0.7	>0.7	>0.7	<0.7	>0.7	>0.7	0.93

Note: Some versions, like the **C LDQ-HCV**, have a different domain structure.

Table 2: Convergent Validity - Correlation of **C LDQ** Domains with SF-36 Domains

CLDQ Domain	Corresponding SF-36 Domain	Correlation Coefficient (r)	Study Population
Activity/Energy	Physical Functioning	0.70	NASH[7]
Emotional Function	Mental Health	0.72	NASH[7]
Fatigue	Vitality	0.75	NASH[7]
Systemic Symptoms	Bodily Pain	0.72	NASH[7]
Overall CLDQ Score	Physical Component Summary (PCS)	0.76	NASH[5]
Overall CLDQ Score	Mental Component Summary (MCS)	0.56	NASH[5]
Overall CLDQ Score	General Health	0.69	Thai CLD[3]

Table 3: Known-Group Validity - **CLDQ** Scores by Disease Severity

Study	Patient Group	Mean Overall CLDQ Score ( $\pm$ SD)
Serbian Validation[1]	Non-cirrhotic	4.86 ( $\pm$ 1.05)
Child-Pugh C Cirrhosis	4.31 ( $\pm$ 0.97)	
Thai Validation[3]	Normal Subjects	Higher Scores
Compensated CLD	Intermediate Scores	
Decompensated CLD	Lower Scores	

## Etiology-Specific Versions of the CLDQ

Recognizing that different liver diseases may present with unique symptoms and patient concerns, several etiology-specific versions of the **CLDQ** have been developed and validated. These include:

- **CLDQ-NASH:** For nonalcoholic steatohepatitis.[7]

- **CLDQ-HCV**: For hepatitis C virus infection.[\[4\]](#)
- **CLDQ-PSC**: For primary sclerosing cholangitis.[\[4\]](#)
- **CLDQ-PBC**: For primary biliary cholangitis.[\[9\]](#)[\[10\]](#)

These adapted versions generally retain the core structure of the original **CLDQ** but may include additional or modified items relevant to the specific disease. The validation process for these versions follows the same rigorous methodologies outlined above.

## Conclusion

The Chronic Liver Disease Questionnaire is a robust and well-validated instrument for assessing the health-related quality of life in patients with chronic liver disease. Its conceptual framework, based on six distinct domains, provides a comprehensive overview of the patient experience. The standardized validation protocols ensure its reliability and validity across different patient populations and disease etiologies. For researchers, scientists, and drug development professionals, the **CLDQ** and its derivatives serve as invaluable tools for evaluating the impact of new therapies and interventions on patient-reported outcomes.

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## References

- 1. Validation of the chronic liver disease questionnaire in Serbian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical validation of the chronic liver disease questionnaire for the Chinese population in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic liver disease questionnaire: Translation and validation in Thais - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a primary sclerosing cholangitis-specific health-related quality of life instrument: CLDQ-PSC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reliability and validity of the Chronic Liver Disease Questionnaire (CLDQ) in adults with non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a Primary Biliary Cholangitis-Specific Version of Chronic Liver Disease Questionnaire: CLDQ-PBC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Primary Biliary Cholangitis-Specific Version of Chronic Liver Disease Questionnaire: CLDQ-PBC - PubMed [pubmed.ncbi.nlm.nih.gov]
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